molecular formula C3H2Cl2F5O2P B13710497 2,2,3,3,3-Pentafluoropropyl Phosphorodichloridate

2,2,3,3,3-Pentafluoropropyl Phosphorodichloridate

Cat. No.: B13710497
M. Wt: 266.92 g/mol
InChI Key: OVJJIZQFKVUFAW-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoropropyl Phosphorodichloridate is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of pentafluoropropyl and phosphorodichloridate groups, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,3-Pentafluoropropyl Phosphorodichloridate typically involves the reaction of pentafluoropropyl alcohol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

C3F7OH+POCl3C3F7OPCl2+HCl\text{C}_3\text{F}_7\text{OH} + \text{POCl}_3 \rightarrow \text{C}_3\text{F}_7\text{OPCl}_2 + \text{HCl} C3​F7​OH+POCl3​→C3​F7​OPCl2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the reactive intermediates and by-products. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoropropyl Phosphorodichloridate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the phosphorodichloridate group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives and pentafluoropropanol.

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are often used to dissolve the reactants and facilitate the reactions.

    Catalysts: In some cases, catalysts such as Lewis acids or bases may be employed to enhance the reaction rate and selectivity.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, the major products can include phosphoramidates, phosphorothioates, and phosphorates.

    Hydrolysis Products: Hydrolysis typically yields phosphoric acid derivatives and pentafluoropropanol.

Scientific Research Applications

2,2,3,3,3-Pentafluoropropyl Phosphorodichloridate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds, which are important intermediates in the production of agrochemicals, pharmaceuticals, and flame retardants.

    Biology: The compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: In medicinal chemistry, it serves as a building block for the development of novel therapeutic agents, including enzyme inhibitors and antiviral drugs.

    Industry: The compound is employed in the manufacture of specialty chemicals and materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoropropyl Phosphorodichloridate involves the interaction of its reactive phosphorodichloridate group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,3-Pentafluoropropyl Acrylate
  • Methyl 2,2,3,3,3-Pentafluoropropyl Ether
  • Tris(2,2,3,3,3-pentafluoropropyl) Phosphate

Uniqueness

2,2,3,3,3-Pentafluoropropyl Phosphorodichloridate is unique due to its combination of pentafluoropropyl and phosphorodichloridate groups, which confer distinct reactivity and versatility. Unlike its analogs, this compound can participate in a broader range of chemical reactions, making it valuable in diverse applications.

Properties

IUPAC Name

3-dichlorophosphoryloxy-1,1,1,2,2-pentafluoropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2F5O2P/c4-13(5,11)12-1-2(6,7)3(8,9)10/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJJIZQFKVUFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)OP(=O)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2F5O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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